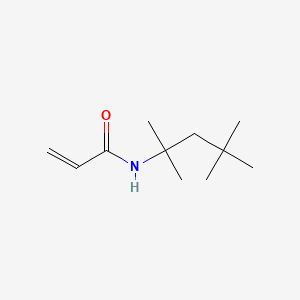
trans-2,3-Epoxybutane
Overview
Description
Trans-2,3-Epoxybutane is an organic compound with the molecular formula C4H8O . It is an epoxide and exists as three stereoisomers, a pair of enantiomers, and the meso isomer . All are colorless liquids .
Synthesis Analysis
This compound is prepared from 2-butene via the chlorohydrin . A higher order cuprate reacted with this compound yields a high yield both counted on the epoxide (96%) and on the haloalkane (85%) .Molecular Structure Analysis
The molecular structure of this compound is C4H8O . It has an average mass of 72.106 Da and a Monoisotopic mass of 72.057518 Da .Chemical Reactions Analysis
This compound undergoes various chemical reactions. A common reaction is its hydration to 2,3-butanediol . Many such ring-opening reactions have been reported . A higher order cuprate reacted with this compound yields a high yield both counted on the epoxide (96%) and on the haloalkane (85%) .Physical And Chemical Properties Analysis
This compound is a highly flammable liquid and vapor . It has a density of 0.9±0.1 g/cm3, a boiling point of 56.5±0.0 °C at 760 mmHg, and a vapor pressure of 239.2±0.1 mmHg at 25°C . It has a flash point of -21.7±0.0 °C .Scientific Research Applications
Stereochemical Studies
trans-2,3-Epoxybutane has been explored in stereochemical studies. An early investigation by Wilson and Lucas (1936) examined the Walden inversion, confirming that cis-2-butene converts to cis-2,3-epoxybutane and that the crude epoxybutane mixture derived from crude butene is primarily this compound (Wilson & Lucas, 1936).
Bacterial Production and Enantiomeric Composition
Weijers et al. (1988) determined the enantiomeric composition of this compound produced by various bacterial strains from alkenes. They found that bacteria grown on methane and other gaseous alkanes generally formed racemic mixtures of epoxyalkanes (Weijers, Ginkel, & Bont, 1988).
Mutagenic Potency in Modified Assays
Castelain et al. (1993) assessed the mutagenicity of aliphatic epoxides, including this compound, in a modified Salmonella/microsome assay. Their results highlighted the importance of considering sterical factors or differential interactions with metabolizing enzymes in mutagenicity evaluations (Castelain et al., 1993).
Polymerization Studies
Inoue, Matsumoto, and Yoshida (1980) investigated the copolymerization of carbon dioxide with 1,2-epoxybutane and other epoxybutane isomers, noting the reactivity differences between cis-2,3-epoxybutane and this compound (Inoue, Matsumoto, & Yoshida, 1980).
Affinity Labeling Studies
Schloss and Hartman (1980) synthesized cis- and this compound-1,4-diol 1,4-bisphosphate as potential affinity labels for enzymes that bind sugar bisphosphates, contributing to the development of affinity labeling reagents (Schloss & Hartman, 1980).
Catalytic Stereoselectivity
Whiteoak et al. (2013) studied the cycloaddition of carbon dioxide to internal epoxides, focusing on controlling the stereochemistry of the product when using pure cis- or this compound (Whiteoak et al., 2013).
Gas-phase Dehydration Studies
Kim et al. (2015) reported on the production of epoxides from vicinal diols using a Cs/SiO2 catalyst, which showed notable performance in the dehydrative epoxidation of 2,3-butanediol (Kim et al., 2015).
Epoxide Conversion Studies
Ali, Kardouche, and Owen (1975) explored the conversion of aliphatic and alicyclic epoxides, including meso-2,3-epoxybutane, into trithiocarbonates under various conditions (Ali, Kardouche, & Owen, 1975).
Biotransformation and Enantiomeric Excess
Owens, Karceski, and Mattes (2009) investigated the biotransformation of alkenes into epoxyalkanes by Nocardioides sp., noting the enantiopure epoxides' potential in synthesizing biologically active chemicals (Owens, Karceski, & Mattes, 2009).
Mechanism of Action
Target of Action
Trans-2,3-Epoxybutane is a type of organic compound known as an epoxide They can react with a variety of nucleophiles, including water, alcohols, and amines .
Mode of Action
The mode of action of this compound involves its interaction with these nucleophiles. The strain in the three-membered epoxide ring makes it susceptible to nucleophilic attack, leading to ring-opening reactions . This interaction results in the formation of new compounds, depending on the specific nucleophile involved .
Biochemical Pathways
The biochemical pathways affected by this compound are largely dependent on the specific nucleophiles it interacts with. For instance, when this compound reacts with water, a diol is formed . This could potentially affect pathways involving diols or their downstream products.
Pharmacokinetics
Its metabolism would likely involve reactions with nucleophiles, as mentioned above, and it would likely be excreted in the form of its reaction products .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific nucleophiles it reacts with and the resulting products. For instance, if it reacts with biological macromolecules, it could potentially cause modifications to these molecules, potentially affecting their function .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of different nucleophiles in the environment can influence which reactions this compound undergoes. Additionally, factors such as pH and temperature could potentially affect the rate of these reactions .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Trans-2,3-Epoxybutane has been shown to interact with a variety of enzymes and proteins. For instance, it has been observed to react with a higher order cuprate, yielding a high yield both counted on the epoxide (96%) and on the haloalkane (85%)
Cellular Effects
It has been suggested that this compound may have mutagenic effects
Molecular Mechanism
It is known that this compound can interact with certain enzymes and proteins
properties
IUPAC Name |
(2S,3S)-2,3-dimethyloxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O/c1-3-4(2)5-3/h3-4H,1-2H3/t3-,4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXKWPLDPFFDJP-IMJSIDKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401026528, DTXSID40920536 | |
| Record name | rel-(2R,3R)-2,3-dimethyloxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401026528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dimethyloxiranato(2-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40920536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21490-63-1, 6189-41-9, 10203-50-6 | |
| Record name | trans-2,3-Dimethyloxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21490-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butane, 2,3-epoxy-, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021490631 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC24244 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24244 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | rel-(2R,3R)-2,3-dimethyloxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401026528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dimethyloxiranato(2-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40920536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-2,3-dimethyloxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.355 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



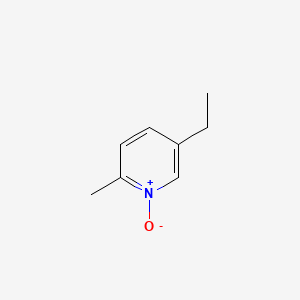
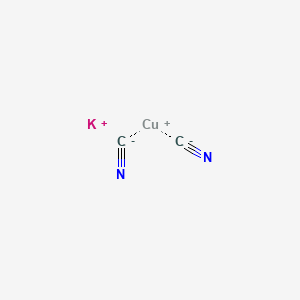

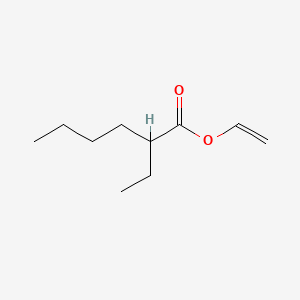

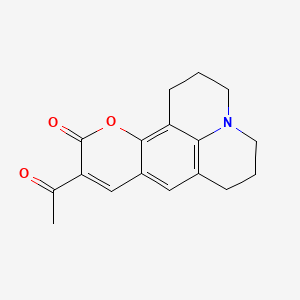

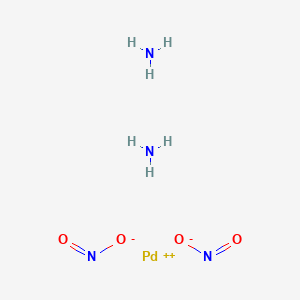
![2,13-Di-tert-butyl-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/no-structure.png)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dimethoxy-](/img/structure/B1582793.png)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-[ethyl(4-methylphenyl)amino]-2'-methyl-](/img/structure/B1582798.png)
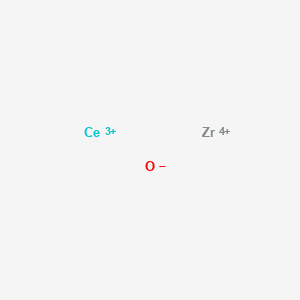
![Trimethoxy-[3-(2-methoxyethoxy)propyl]silane](/img/structure/B1582800.png)
